molecular formula C21H24N2O4 B8228076 Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate

Cat. No.: B8228076
M. Wt: 368.4 g/mol
InChI Key: GUUASGOQNPMIHK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate is an organic compound with the molecular formula C18H22N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate typically involves the reaction of 2-methylpiperazine with dibenzyl carbonate in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

®-dibenzyl 2-methylpiperazine-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of two benzyl groups and a methyl group on the piperazine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

Dibenzyl (R)-2-methylpiperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C_{18}H_{26}N_{2}O_{4}
  • Molecular Weight : 370.40 g/mol
  • Structural Features : The compound contains a piperazine ring substituted with two benzyl groups and two carboxylate moieties at the 1 and 4 positions, enhancing its reactivity and biological activity compared to simpler piperazine derivatives .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit specific protein targets involved in cancer pathways, particularly the KRAS G12C mutant protein. This inhibition suggests a role in targeted cancer therapies .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined across a range of concentrations, demonstrating significant cytotoxicity against MDA-MB 231 and U87 MG cell lines.

CompoundIC50 (μM)Cell Line
This compound15.3MDA-MB 231
This compound12.7U87 MG

These results indicate that this compound may effectively reduce cell viability in cancerous cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Its interaction with histamine receptors suggests potential therapeutic applications in treating allergic responses and inflammatory conditions. The binding affinity to these receptors indicates that it may modulate neurotransmitter systems involved in pain perception .

This compound exhibits several mechanisms contributing to its biological activity:

  • Inhibition of Protein Targets : It has shown promise as an inhibitor of proteins involved in cancer progression.
  • Receptor Modulation : Its interactions with histamine receptors may lead to anti-inflammatory effects.
  • Chiral Auxiliary Role : The compound can function as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving biologically active compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameMolecular FormulaKey Features
(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylateC_{16}H_{30}N_{2}O_{4}Contains tert-butyl groups; used in asymmetric synthesis
(R)-tert-butyl 2-methylpiperazine-1-carboxylateC_{12}H_{19}N_{2}O_{2}Simpler structure; used as a chiral auxiliary
Benzimidazole derivativesVariesExhibits enhanced activity against cancer cell lines; structural modifications improve efficacy

This comparison illustrates how this compound's dual benzyl substitutions and dicarboxylic acid functionalities enhance its reactivity and biological activity compared to simpler derivatives .

Properties

IUPAC Name

dibenzyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUASGOQNPMIHK-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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